

How to minimize BI-1935 off-target activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BI-1935

Cat. No.: B15613023

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BI-1935 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of **BI-1935**, focusing on ensuring on-target specificity and minimizing the impact of potential off-target activities during experiments.

Frequently Asked Questions (FAQs)

Q1: What is **BI-1935** and what is its primary molecular target?

BI-1935 is a potent and selective small-molecule inhibitor.^{[1][2]} Its primary target is the enzyme soluble epoxide hydrolase (sEH), also known as Epoxide Hydrolase 2 (EPHX2).^[2] It is not intended for human or veterinary use and is available for research purposes only.^[1]

Q2: Is **BI-1935** a kinase inhibitor?

No, **BI-1935** is not a kinase inhibitor. It is an inhibitor of soluble epoxide hydrolase (sEH), which belongs to the hydrolase class of enzymes.^[2] This is a critical distinction, as the experimental design and interpretation of results will differ significantly from those involving kinase inhibitors.

Q3: What is the potency of **BI-1935** on its primary target?

BI-1935 exhibits high potency against human soluble epoxide hydrolase (h-sEH). The reported IC50 values are:

- 7 nM in a biochemical h-sEH binding assay.^[2]

- < 1 nM in a cellular HepG2-DHET assay.[\[2\]](#)

Q4: What are the known off-targets of **BI-1935**?

Comprehensive selectivity screening is crucial for understanding any inhibitor's potential off-target effects. A screening of **BI-1935** against a panel of 67 targets at a concentration of 10 μ M revealed a generally high degree of selectivity.[\[2\]](#) However, one significant off-target was identified:

- Thromboxane Synthase: 96% inhibition at 10 μ M, with a measured IC₅₀ of 0.132 μ M (132 nM).[\[2\]](#)

This means that at concentrations significantly above its IC₅₀ for sEH, **BI-1935** can also inhibit Thromboxane Synthase.

Quantitative Selectivity Data

The following table summarizes the potency and key selectivity data for **BI-1935**. Researchers should use concentrations that maximize sEH inhibition while minimizing effects on known off-targets.

Target Name	Target Class	Potency (IC50)	% Inhibition @ 10 µM	Selectivity vs. sEH (Biochemical)	Notes
Soluble Epoxide Hydrolase (sEH/EPHX2)	Hydrolase	7 nM	N/A	On-Target	Primary target of BI-1935.[2]
Thromboxane Synthase	Synthase	132 nM	96%	~19-fold	The most significant off-target identified.[2]
hCYP Epoxxygenases (2J2/2C9/2C19)	Cytochrome P450	> 1 µM	N/A	> 100-fold	Considered to have good selectivity.[2]
Interleukin-2 (IL-2)	Cytokine	> 1 µM	N/A	> 100-fold	Considered to have good selectivity.[2]
Panlabs Panel (61 of 67 targets)	Various	N/A	< 20%	High	Broadly selective across the majority of targets screened.[2]

Troubleshooting Guide: Unexpected Experimental Results

Encountering unexpected or paradoxical results is a common challenge in pharmacology. This guide helps you troubleshoot whether off-target activity of **BI-1935** might be responsible for your observations.

Issue: The observed cellular phenotype does not match the known function of sEH.

- Possible Cause: The phenotype could be driven by inhibition of an off-target, such as Thromboxane Synthase, or by modulation of a downstream pathway with complex regulation.
- Troubleshooting Steps:
 - Concentration Check: Are you using the lowest effective concentration of **BI-1935**? Create a full dose-response curve in your cellular assay to ensure you are not using a concentration in the range where off-target inhibition (e.g., >100 nM) is likely.
 - Validate with a Different Tool: Use a structurally unrelated sEH inhibitor to see if it recapitulates the phenotype. A positive result strengthens the conclusion that the effect is on-target.^[3]
 - Genetic Knockdown: Employ siRNA or CRISPR/Cas9 to reduce sEH expression. If the phenotype of sEH knockdown matches the effect of **BI-1935** treatment, it provides strong evidence for on-target activity.
 - Rescue Experiment: If you suspect sEH inhibition is the cause, try to "rescue" the phenotype by adding back the product of sEH activity, which are dihydroxyeicosatrienoic acids (DHETs).

Issue: The magnitude of the effect is stronger or weaker than anticipated.

- Possible Cause: The inhibitor's potency can vary between biochemical and cellular assays. Off-target effects could also be confounding the results, either synergistically or antagonistically.
- Troubleshooting Steps:
 - Confirm Target Engagement: Use a cellular assay to confirm that **BI-1935** is inhibiting sEH in your specific cell type at the concentrations used. (See Protocol 1).
 - Assess Off-Target Pathway: Measure the activity of the most likely off-target, Thromboxane Synthase. For example, measure the levels of its product, Thromboxane A2

(TXA2), or its stable metabolite, Thromboxane B2 (TXB2).

- Consult Literature: Review literature for potential crosstalk between the sEH and Thromboxane signaling pathways, which could explain complex dose-response relationships.

Experimental Protocols

Protocol 1: Cellular Soluble Epoxide Hydrolase (sEH) Activity Assay

This protocol assesses the inhibitory activity of **BI-1935** on sEH within a cellular context by measuring the conversion of a substrate to its product.

- Materials:
 - Cells of interest
 - **BI-1935** stock solution (e.g., 10 mM in DMSO)
 - Cell culture medium
 - Lysis Buffer (e.g., RIPA with protease inhibitors)
 - sEH substrate (e.g., 14,15-Epoxyeicosatrienoic acid, EET)
 - Analytical equipment (LC-MS/MS) for detecting the product (14,15-DHET)
- Methodology:
 - Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of **BI-1935** concentrations (e.g., 0.1 nM to 1 μ M) and a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).
 - Substrate Addition: Add the sEH substrate (e.g., 14,15-EET) to the media and incubate for a specific duration (e.g., 30 minutes).
 - Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them.

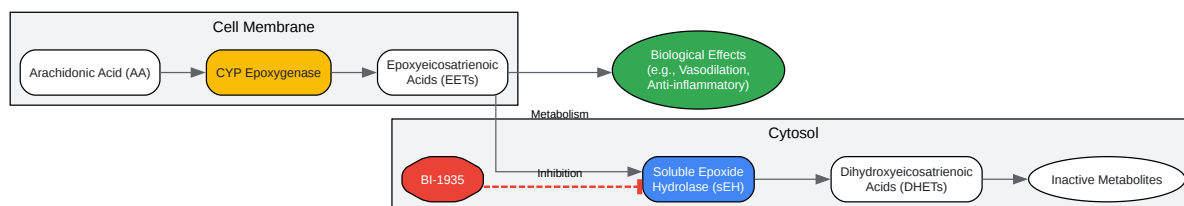
- Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the lipids (EETs and DHETs) from the cell lysate.
- LC-MS/MS Analysis: Quantify the levels of the product (14,15-DHET) and the remaining substrate (14,15-EET) using a validated LC-MS/MS method.
- Data Analysis: Calculate the ratio of product (DHET) to substrate (EET) or the total amount of product formed. Plot the inhibition of DHET formation against the **BI-1935** concentration to determine the cellular IC₅₀.

Protocol 2: Orthogonal Validation Using a Structurally Unrelated Inhibitor

This protocol is designed to confirm that an observed phenotype is due to the inhibition of the intended target (sEH) and not an artifact of the specific chemical structure of **BI-1935**.

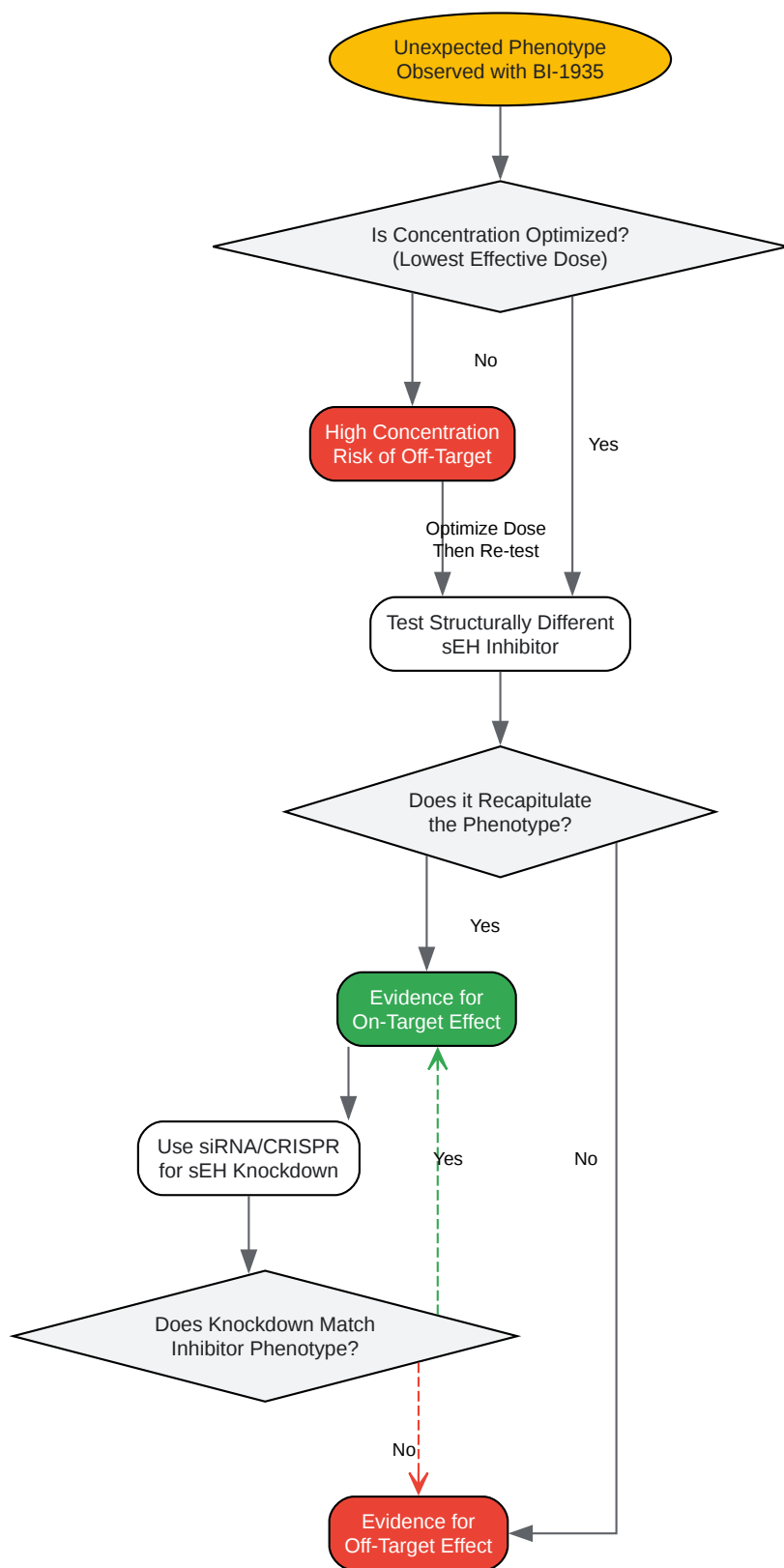
- Materials:
 - **BI-1935**
 - A structurally distinct sEH inhibitor (e.g., TPPU, UC1153)
 - Vehicle control (DMSO)
 - The cellular assay system used to identify the initial phenotype
- Methodology:
 - Dose-Response: Determine the IC₅₀ of both **BI-1935** and the alternate sEH inhibitor in your specific cellular phenotype assay.
 - Comparative Treatment: Treat cells with equipotent concentrations of **BI-1935** and the alternate inhibitor (e.g., at their respective IC₅₀ and 10x IC₅₀).
 - Phenotype Assessment: Measure the phenotype of interest using the established assay.
 - Data Analysis: Compare the results. If both structurally different inhibitors produce the same phenotype with similar dose-response relationships, it strongly supports the conclusion that the effect is mediated by sEH inhibition.

Visualizations



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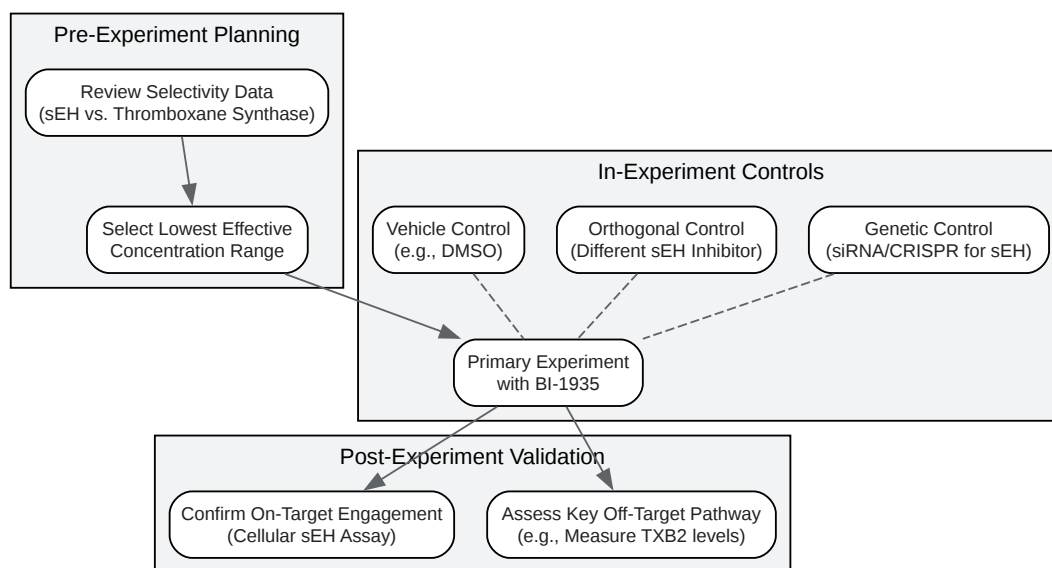
Caption: The sEH pathway showing **BI-1935** blocking the conversion of EETs to DHETs.



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Caption: Workflow for troubleshooting unexpected phenotypes observed with **BI-1935**.

Experimental Design to Minimize Off-Target Effects

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Caption: Logic diagram for designing experiments to minimize **BI-1935** off-target effects.

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References

- 1. medkoo.com [medkoo.com]
- 2. Probe BI-1935 | Chemical Probes Portal [chemicalprobes.org]
- 3. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [How to minimize BI-1935 off-target activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613023#how-to-minimize-bi-1935-off-target-activity]

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